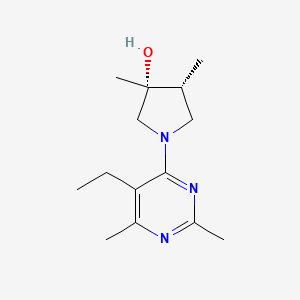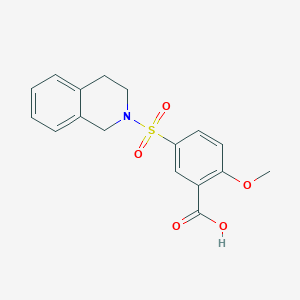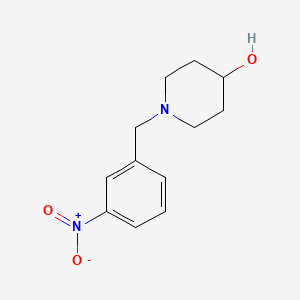![molecular formula C15H20N6O B5632061 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Mécanisme D'action
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a competitive inhibitor of Src family kinases, which bind to the ATP-binding site of the kinase domain. By binding to the ATP-binding site, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are regulated by Src family kinases.
Biochemical and physiological effects:
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to enhance synaptic plasticity and improve learning and memory. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been shown to have anti-inflammatory effects in macrophages and microglia.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has some limitations for lab experiments. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can have off-target effects on other kinases, which can complicate data interpretation. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can also be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine and Src family kinases. One direction is to study the role of Src family kinases in other cell types and physiological processes, such as immune cells and cardiovascular function. Another direction is to develop more potent and selective inhibitors of Src family kinases, which could have therapeutic potential for cancer and other diseases. Finally, the development of new techniques for studying kinase activity and signaling pathways could provide new insights into the role of Src family kinases in cellular processes.
Méthodes De Synthèse
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can be synthesized through a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the condensation of a pyrazine derivative with a piperazine derivative, followed by the introduction of a pyrazole moiety through a nucleophilic substitution reaction. The final product is purified through column chromatography, yielding a white powder with high purity.
Applications De Recherche Scientifique
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been used to investigate the role of Src family kinases in cancer cell proliferation, migration, and invasion. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been used to study the role of Src family kinases in neuronal development and synaptic plasticity.
Propriétés
IUPAC Name |
1-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-2-13(21-7-3-4-18-21)15(22)20-10-8-19(9-11-20)14-12-16-5-6-17-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPPYYMAVZQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)

![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)

![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)
![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)
![4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5632046.png)

![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)